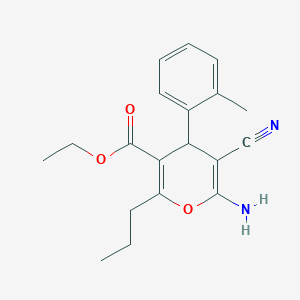![molecular formula C11H14Cl2N2O3S B2414003 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide CAS No. 929973-64-8](/img/structure/B2414003.png)
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide” is a chemical compound with the molecular formula C11H14Cl2N2O3S. It has a molecular weight of 325.21 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound includes two chloro groups, a dimethylsulfamoyl group, and a propanamide group attached to a phenyl ring. The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility might not be readily available as they can depend on the purity of the compound and specific environmental conditions.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Analysis
Occurrence and Analysis in Processed Foods :
- Acrylamide, structurally similar to 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide, is found in thermally processed foods. Its accurate determination in foods is crucial due to its potential neurotoxic and carcinogenic nature. Biosensors are highlighted as simple, rapid, sensitive, and specific methods for acrylamide detection, optimizing within seconds, and functioning in a pH range of 4.5–7.4. The miniaturization of laboratory model acrylamide biosensors could lead to portable models for broader application (Pundir, Yadav, & Chhillar, 2019).
Review of Degradation Methods :
- Chlorpropham (CIPC), a primary N-phenyl carbamate similar in function, has been studied for its degradation rates, which vary significantly. The review encompasses hydrolysis, biolysis, photolysis, and thermal processes of CIPC, along with its partitioning in air, water, and soil. Understanding these degradation rates is crucial for environmental impact assessments, especially in light of recent European Commission legislation (Smith & Bucher, 2012).
Pesticide Industry Wastewater Reclamation :
- The pesticide production industry, which uses compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), generates high-strength wastewater with a range of toxic pollutants. Biological processes, combined with granular activated carbon, have been commonly employed to treat such high-strength wastewaters. These methods can remove up to 80-90% of contaminants, producing high-quality effluent, which is crucial given the stringent regulations like the Water Framework Directive (Goodwin, Carra, Campo, & Soares, 2018).
Analytical Applications
Analysis of Global Trends in Herbicide Toxicity Studies :
- 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide similar in structure and application to this compound, has been extensively studied. The research focuses on toxicology and mutagenicity, with trends indicating a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones. Future research is suggested to focus on molecular biology, gene expression, exposure assessment in vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption of Herbicides to Soil and Minerals :
- A comprehensive review of sorption experiments for phenoxy herbicides, like 2,4-D, provides insights into their interaction with soil and minerals. Soil organic matter and iron oxides are identified as significant sorbents. The understanding of these sorption dynamics is essential for managing the environmental impact of these compounds (Werner, Garratt, & Pigott, 2012).
Assessment of Environmental Impact of Organochlorine Compounds :
- Chlorophenols like 2-chlorophenol, and 4-chlorophenol exert moderate toxic effects on aquatic life and have considerable toxicity to fish upon long-term exposure. Their persistence can become moderate to high depending on environmental conditions. This review sheds light on the environmental impact and toxicity of these chlorophenols, offering insights into managing their presence in aquatic environments (Krijgsheld & Gen, 1986).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Information about the compound’s bioavailability, half-life, volume of distribution, and clearance rates is currently unavailable .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-7(12)11(16)14-8-4-5-9(13)10(6-8)19(17,18)15(2)3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYFAOQAKMIGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

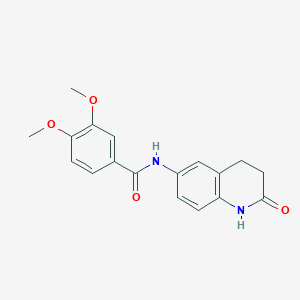
![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)
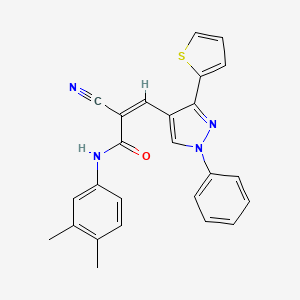
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)
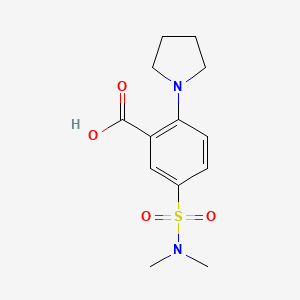
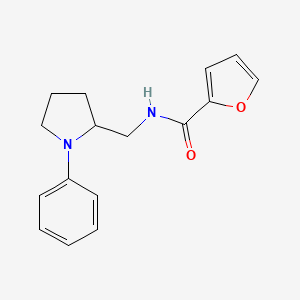

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
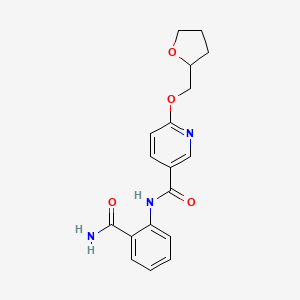

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)
